molecular formula C11H12F3NO3 B2857216 3-Phenylazetidin-3-ol, trifluoroacetic acid CAS No. 958297-39-7

3-Phenylazetidin-3-ol, trifluoroacetic acid

Cat. No.: B2857216
CAS No.: 958297-39-7
M. Wt: 263.216
InChI Key: RIYUWUOCUQVEPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Phenylazetidin-3-ol, trifluoroacetic acid involves the reaction of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate with trifluoroacetic acid in dichloromethane at room temperature. The reaction mixture is stirred for several hours, and the product is then purified by silica gel chromatography . Another method involves the use of phenylmagnesium bromide in tetrahydrofuran, followed by quenching with saturated aqueous ammonium chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Phenylazetidin-3-ol, trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenylazetidin-3-ol, trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Phenylazetidin-3-ol, trifluoroacetic acid involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. The trifluoroacetate counterion can enhance the compound’s solubility and stability in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylazetidin-3-one
  • 3-Phenylazetidine
  • 3-Hydroxy-3-phenylazetidine

Uniqueness

3-Phenylazetidin-3-ol, trifluoroacetic acid is unique due to the presence of both a hydroxyl group and a trifluoroacetate counterion. This combination imparts distinct chemical and physical properties, such as increased solubility and reactivity, compared to similar compounds .

Biological Activity

3-Phenylazetidin-3-ol, trifluoroacetic acid (CAS No. 958297-39-7) is a compound with notable biological activity, characterized by its unique molecular structure comprising a phenyl group and an azetidine ring. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Molecular Formula : C11H12F3NO3
Molecular Weight : 263.22 g/mol
IUPAC Name : 3-phenylazetidin-3-ol; 2,2,2-trifluoroacetic acid

The compound features a trifluoroacetate counterion that enhances its solubility and stability in biological systems, making it a candidate for various applications in pharmacology and biochemistry .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Hydrogen Bonding : The azetidine ring can form hydrogen bonds with amino acid side chains in proteins, facilitating interactions that may alter protein function.
  • π-π Interactions : The phenyl group engages in π-π interactions with aromatic residues in proteins, potentially influencing enzyme activity or receptor binding .
  • Increased Solubility : The trifluoroacetate enhances solubility, which is crucial for bioavailability in therapeutic applications .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against several pathogens. For instance:

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans10128

These results suggest potential applications in developing antimicrobial agents .

Anticancer Activity

Research has indicated that 3-Phenylazetidin-3-ol may have anticancer properties. In vitro studies demonstrated:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These findings highlight the compound's potential as a lead structure for anticancer drug development .

Study on Antimicrobial Effects

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various derivatives of azetidine compounds, including 3-Phenylazetidin-3-ol. The study concluded that the trifluoroacetate moiety significantly enhances the compound's antibacterial properties against Gram-positive bacteria .

Study on Anticancer Mechanisms

Another study published in Cancer Letters investigated the mechanism of action of azetidine derivatives. It was found that 3-Phenylazetidin-3-ol induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Applications in Research and Industry

The compound has significant implications in various fields:

  • Pharmaceutical Development : Its antimicrobial and anticancer activities make it a candidate for further drug development.
  • Chemical Synthesis : Used as an intermediate in synthesizing complex organic molecules.
  • Material Science : Potential applications in developing new materials with specific chemical properties due to its unique structure .

Properties

IUPAC Name

3-phenylazetidin-3-ol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.C2HF3O2/c11-9(6-10-7-9)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,10-11H,6-7H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYUWUOCUQVEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958297-39-7
Record name 3-phenylazetidin-3-ol; trifluoroacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1 ml of trifluoroacetic acid is added to a solution containing 50 mg (0.19 mmol) of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate dissolved in 4 ml of dichloromethane. The reaction medium is stirred at ambient temperature for 3 hours and then concentrated. The crude product obtained is purified by silica gel chromatography (eluent 90/10 dichloromethane/methanol). 36 mg in the form of a white powder are obtained with a yield of 68%.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
68%

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